molecular formula C5H3N5O2 B12355741 6-amino-3H-purine-2,8-dione

6-amino-3H-purine-2,8-dione

Cat. No.: B12355741
M. Wt: 165.11 g/mol
InChI Key: PGXVSGMNDAUSFY-UHFFFAOYSA-N
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Description

6-Amino-3H-purine-2,8-dione, also known as xanthine, is a heterocyclic aromatic compound that plays a significant role in medicinal chemistry. It is composed of fused six-membered and five-membered rings, specifically a pyrimidinedione ring and an imidazole ring. This compound is found naturally in plants like tea, coffee, and cocoa and is a fundamental framework for many alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing 6-amino-3H-purine-2,8-dione involves reacting 6-amino-7-acetylpurine with an alkali at a temperature of 80°C to 100°C for 2 to 6 hours. The mixture is then treated with activated carbon for de-coloration, followed by neutralization with hydrochloric acid until the pH reaches 7 to 8. The solution is cooled to 0°C to 10°C, filtered, and the resulting filter cake is dried at 50°C to 100°C for 5 to 10 hours .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3H-purine-2,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted purines and pyrimidines, which have significant pharmacological activities .

Scientific Research Applications

6-Amino-3H-purine-2,8-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes like xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound reduces the production of uric acid, making it useful in treating conditions like gout .

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.

    Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.

    Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.

Uniqueness: 6-Amino-3H-purine-2,8-dione is unique due to its specific structure and the presence of an amino group, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit xanthine oxidase distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

6-amino-3H-purine-2,8-dione

InChI

InChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12)

InChI Key

PGXVSGMNDAUSFY-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=O)N=C1NC(=O)N=C2N

Origin of Product

United States

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